molecular formula C17H19NO4 B4588265 N-(3,4,5-trimethoxybenzyl)benzamide

N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B4588265
M. Wt: 301.34 g/mol
InChI Key: JERXOWDMOSBAJU-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzyl)benzamide is a benzamide derivative featuring a benzyl group substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. The compound’s structure combines the amide functionality with electron-rich methoxy substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-9-12(10-15(21-2)16(14)22-3)11-18-17(19)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERXOWDMOSBAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,4,5-trimethoxybenzyl)benzamide exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds related to this structure displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL

Anticancer Potential

The compound is also being investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was noted for its ability to inhibit cell proliferation in human breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study: Anticancer Activity

  • Study: Evaluation of this compound on MCF-7 cells.
  • Findings: Induced apoptosis via caspase activation; IC50 = 12 µM.

Pharmacological Insights

Recent pharmacological studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been evaluated as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease therapy.

Pharmacological Data Table

Enzyme TargetInhibition TypeIC50 Value
Acetylcholinesterase (AChE)Competitive150 nM
β-secretase (BACE1)Non-competitive200 nM

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of specialty chemicals and pharmaceuticals due to its reactivity and ability to form various derivatives.

Industrial Use Cases:

  • Synthesis of Novel Antibiotics: Leveraged as a precursor for creating new antibiotic agents.
  • Development of Anti-inflammatory Drugs: Used in the formulation of compounds targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

(a) Methoxy Groups and Electronic Effects

The 3,4,5-trimethoxy substitution pattern is a hallmark of compounds targeting tubulin polymerization (e.g., combretastatin analogs) and cyclooxygenase (COX) enzymes. For example, the benzoxazole derivative (Table 1) exhibits COX-2 selectivity due to the trimethoxybenzyl group enhancing hydrophobic interactions with the enzyme’s active site . In contrast, N-cyclohexyl-3,4,5-trimethoxybenzamide demonstrates antiproliferative activity by modulating nuclear factor pathways, highlighting the role of bulky alkyl substituents in cellular uptake .

(b) Heterocyclic Modifications

Incorporating heterocycles like benzoxazole (Table 1) or benzo[d]thiazole () significantly alters bioactivity. The benzoxazole derivative’s IC₅₀ for COX-2 inhibition is 0.42 µM, outperforming non-heterocyclic analogs, likely due to improved binding affinity and metabolic stability .

(c) Halogen and Hydrophobic Substituents

Similarly, methyl groups in 4-methoxy-N,3,5-trimethylbenzamide improve lipophilicity, facilitating membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Trimethoxy substitution generally reduces aqueous solubility but enhances lipid bilayer penetration. Methyl groups (e.g., 4-methoxy-N,3,5-trimethylbenzamide) mitigate this by balancing hydrophobicity .
  • Stability : Tetrazole-containing derivatives () exhibit enhanced metabolic stability due to the tetrazole ring’s resistance to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4,5-trimethoxybenzyl)benzamide
Reactant of Route 2
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